2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
CAS No.: 38984-68-8
Cat. No.: VC2417093
Molecular Formula: C6H11NO2S
Molecular Weight: 161.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38984-68-8 |
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Molecular Formula | C6H11NO2S |
Molecular Weight | 161.22 g/mol |
IUPAC Name | 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |
Standard InChI Key | OCQICQZUUHJWGZ-UHFFFAOYSA-N |
SMILES | CC1(NC(CS1)C(=O)O)C.Cl |
Canonical SMILES | CC1(NC(CS1)C(=O)O)C |
Introduction
Chemical Structure and Properties
Molecular Structure
2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride features a distinctive molecular structure with a thiazolidine core. This structure consists of a saturated five-membered heterocyclic ring containing adjacent sulfur and nitrogen atoms, with two methyl groups substituted at the C2 position and a carboxylic acid group at the C4 position. The compound exists as a hydrochloride salt, which influences its solubility and reactivity profiles. The molecular formula is C6H12ClNO2S with a molecular weight of 197.68 g/mol. The structure can be represented through various chemical notations:
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IUPAC Name: 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
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InChI Key: OCQICQZUUHJWGZ-UHFFFAOYSA-N (for the free base form)
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Canonical SMILES: CC1(NC(CS1)C(=O)O)C (for the free base form)
The stereochemistry at the C4 position is particularly significant, as it determines whether the compound exists in the R or S configuration, affecting its biological activity and synthetic utility.
Physicochemical Properties
The physicochemical properties of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride significantly influence its behavior in chemical reactions, biological systems, and formulation studies. These properties are summarized in the following table:
Property | Value | Notes |
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Molecular Weight | 197.68 g/mol | Computed value for C6H12ClNO2S |
LogP | 1.64 | Indicates moderate lipophilicity |
Boiling Point | 317.3 ± 37.0 °C | Estimated value |
Density | 1.2 ± 0.1 g/cm³ | Estimated value |
Hydrogen Bond Donors | 2 | Contributing to intermolecular interactions |
Hydrogen Bond Acceptors | 3 | Important for solubility and binding properties |
Solubility | Variable | Improved in acidic conditions compared to neutral pH |
The compound demonstrates moderate lipophilicity with a LogP value of 1.64, suggesting a balance between hydrophilic and lipophilic characteristics. This property is particularly relevant for its potential applications in drug development and its behavior in biological systems. The solubility profile is influenced by the pH of the environment, with enhanced solubility observed under acidic conditions, which is typical for hydrochloride salts of nitrogen-containing compounds.
Spectroscopic Characterization
Spectroscopic analysis provides essential information for structure confirmation and purity assessment of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation.
From available partial 1H NMR data for related compounds and derivatives, characteristic signals include:
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Carboxylic acid proton (COOH): ~12.74 ppm (broad singlet)
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Alpha-carbon proton (CH-COOH): ~4.74 ppm (dd, J = 8.4 Hz, 5.4 Hz)
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Methylene protons (CH2-S): ~3.36 ppm (d, J = 12.0 Hz) and ~3.04 ppm (d)
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Methyl group protons: typically in the 1.5-2.0 ppm range
The acid-base properties of the compound are characterized by distinct pKa values for the carboxylic acid group and the amino group. These values influence the compound's protonation state at different pH levels, affecting its solubility, reactivity, and spectroscopic properties.
Synthesis Methods
Synthesis from L-Cysteine Hydrochloride
The most common and efficient synthetic route to 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride involves the reaction of L-cysteine hydrochloride with acetone. This represents a click-type reaction that proceeds under mild conditions without requiring catalysts .
The general synthetic procedure involves:
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Preparation of a reaction mixture containing L-cysteine hydrochloride (e.g., 10 g)
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Addition of acetone, which serves as both reagent and solvent
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Reaction under acidic conditions, which facilitates the formation of the thiazolidine ring
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Isolation of the product as the hydrochloride salt
The reaction mechanism involves:
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Nucleophilic attack of the thiol group of cysteine on the carbonyl carbon of acetone
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Subsequent nucleophilic attack by the amino group
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Cyclization to form the thiazolidine ring
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Retention of the acid salt form, yielding the hydrochloride product
This synthetic approach is valuable because it maintains the stereochemistry at the C4 position, proceeds under relatively mild conditions, and typically provides good yields of the desired product.
Alternative Synthetic Routes and Derivatives
While the direct reaction of L-cysteine with acetone is the most straightforward approach, several alternative synthesis methods and subsequent modifications have been reported:
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Multi-component reactions involving thiols, amines, and carbonyl compounds
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Green chemistry approaches employing environmentally friendly reagents and conditions
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Reactions utilizing nano-catalysis to enhance selectivity and product yield
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Synthesis via protected intermediates for specific applications
A notable derivative synthesis involves the preparation of the Boc-protected form (Boc-Dmt):
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Reaction of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (10.9 g, 55 mmol) with di-tert-butyl dicarbonate (16.0 g, 73 mmol) in dry acetonitrile
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Addition of N,N-diisopropylethylamine (DIEA, 12.8 g, 99 mmol) dropwise
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Stirring for two days followed by evaporation under reduced pressure
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Dissolution in diethyl ether, filtration through Celite to remove amino salts
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Washing with 0.1N HCl, water, and brine
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Purification by silica gel column chromatography to afford the pure compound (6g, 40%)
This Boc-protected derivative serves as an important intermediate in various synthetic applications, particularly in peptide chemistry and bioconjugation.
Chemical Reactivity
Oxidation Reactions
2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride can undergo several oxidation reactions, primarily involving the sulfur atom in the thiazolidine ring. The most common oxidation reactions include:
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Formation of sulfoxides through selective oxidation of the sulfur atom, introducing a chiral center at sulfur
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Further oxidation to sulfones under more vigorous conditions
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Oxidative cleavage of the ring under certain conditions
These oxidation reactions typically employ oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy compounds. The selectivity and yield of these reactions depend on factors such as the oxidizing agent, reaction temperature, solvent, and the presence of catalysts.
Reduction Reactions
Reduction reactions of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride can lead to various transformations depending on the reducing agent and reaction conditions:
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Reduction of the carboxylic acid group to the corresponding alcohol using strong reducing agents like lithium aluminum hydride
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Reductive cleavage of the C-S bond under specific conditions, leading to ring-opened products
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Reduction of the hydrochloride salt to the free base form
The selection of appropriate reducing agents and careful control of reaction conditions are crucial for achieving selective reductions and avoiding unwanted side reactions.
Decomposition and Stability
Research has shown that C2-substituted aliphatic thiazolidines, including 2,2-Dimethylthiazolidine-4-carboxylic acid, exhibit specific decomposition patterns under certain conditions. Under strongly basic conditions, these compounds readily decompose into their constituent parts - cysteine (or penicillamine) and the corresponding aldehyde or ketone. This decomposition behavior is important to consider when designing synthetic routes or applications involving this compound, as it affects the stability and handling requirements.
The stability of the compound is influenced by factors such as:
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pH of the environment (more stable in acidic conditions)
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Temperature (increased decomposition rates at elevated temperatures)
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Exposure to oxidizing agents
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Presence of nucleophiles that can attack the thiazolidine ring
Applications in Scientific Research
As a Synthetic Building Block
2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride serves as a valuable chiral building block in organic synthesis, with applications including:
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Synthesis of complex heterocyclic compounds with defined stereochemistry
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Preparation of peptide mimetics and peptidomimetics
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Development of chiral auxiliaries for asymmetric synthesis
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Production of pharmaceutical intermediates with controlled stereochemistry
The defined stereochemistry at the C4 position makes this compound particularly useful for constructing molecules with precise three-dimensional arrangements. This property is especially valuable in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity.
Biological and Pharmaceutical Applications
In biological and pharmaceutical research, 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride has been studied for various potential applications:
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As a protective group for cysteine in peptide synthesis
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In the preparation of bioconjugates for drug delivery systems
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For potential biological activities inherent to the thiazolidine structure
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In the synthesis of cysteine-modified hyaluronic acid conjugates
The compound's ability to form from and decompose to cysteine under controlled conditions makes it particularly useful in applications requiring reversible cysteine protection or controlled release of cysteine-containing compounds.
Current Research and Future Directions
Recent Studies
Recent research involving 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride has focused on several areas:
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Development of improved synthesis methods with higher yields and greater stereoselectivity
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Investigation of its use in bioconjugation chemistry, particularly for the modification of biomacromolecules
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Studies on the decomposition conditions and kinetics to better understand and control its stability
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Exploration of novel applications in medicinal chemistry and materials science
A significant area of research has been the development of improved methods for synthesizing cysteine-modified hyaluronic acid, where this compound serves as an important intermediate in the synthetic pathway . These studies contribute to expanding the applications of this compound in biomaterials and tissue engineering.
Future Research Perspectives
Future research directions for 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride may include:
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Investigation of catalytic methods to enhance the efficiency and selectivity of its synthesis
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Exploration of its potential as a scaffold for developing novel bioactive compounds
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Studies on its interactions with biological systems and potential therapeutic applications
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Development of new derivatives with enhanced properties for specific applications
The continued interest in heterocyclic compounds containing sulfur and nitrogen atoms suggests that research on this compound and its derivatives will remain active in the coming years, potentially leading to new applications and insights.
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